molecular formula C15H21BrN2O2 B1353510 Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate CAS No. 327030-39-7

Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

Cat. No.: B1353510
CAS No.: 327030-39-7
M. Wt: 341.24 g/mol
InChI Key: DVJZPRQEOHFPQO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate ( 327030-39-7) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. With a molecular formula of C15H21BrN2O2 and a molecular weight of 341.24 g/mol , this compound is characterized by the presence of both a bromophenyl group and a Boc-protected piperazine ring. This structure makes it a versatile intermediate for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions such as Suzuki reactions, where the bromine atom acts as a handle for further functionalization. The tert-butoxycarbonyl (Boc) protecting group is a critical feature, as it safeguards the secondary amine during synthetic sequences and can be readily removed under mild acidic conditions to unveil the free piperazine, enabling further derivatization. Researchers utilize this compound extensively in the synthesis of targeted molecular libraries for high-throughput screening and in the development of potential pharmacologically active compounds, including central nervous system (CNS) agents and kinase inhibitors. The product should be stored sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJZPRQEOHFPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447010
Record name tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327030-39-7
Record name tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate
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Preparation Methods

Boc Protection of Piperazine

  • Reagents: Piperazine, tert-butyl chloroformate, base (e.g., triethylamine or sodium carbonate)
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Conditions: Low temperature (0–5 °C) to minimize side reactions, stirring under inert atmosphere
  • Outcome: Formation of tert-butyl piperazine-1-carboxylate intermediate with high selectivity and yield

Bromination of Phenylpiperazine Intermediates

In some synthetic routes, the bromine atom is introduced by bromination of phenylpiperazine intermediates:

  • Reagents: N-bromosuccinimide (NBS) or dibromohydantoin
  • Catalysts: Tetra-n-butylammonium tetraphenylborate as phase transfer catalyst
  • Solvents: Acetonitrile or dichloromethane
  • Conditions: Mild temperatures (15–40 °C) to control regioselectivity and avoid overbromination

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Boc Protection Piperazine, tert-butyl chloroformate, triethylamine 0–5 °C, anhydrous solvent, inert atmosphere
Nucleophilic Substitution 3-bromopropyl bromide or 3-bromobenzyl halide, base Reflux in acetonitrile or DMF
Bromination (if applicable) NBS or dibromohydantoin, catalyst, acetonitrile 15–40 °C, controlled addition
Purification Recrystallization (e.g., dichloromethane/n-heptane) or chromatography Vacuum distillation or silica gel chromatography

Industrial Scale Considerations

  • Continuous Flow Reactors:
    Industrial synthesis often employs continuous flow reactors to enhance heat and mass transfer, improving reaction control and yield consistency.

  • Automated Systems:
    Automated control of temperature, pressure, and reagent addition optimizes reaction kinetics and minimizes side products.

  • Purification:
    Large-scale purification typically involves recrystallization using solvent mixtures (e.g., dichloromethane:n-heptane 1:4) or chromatographic techniques to achieve high purity (>95%).

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    ¹H and ¹³C NMR confirm the presence of the tert-butyl group (singlet near δ 1.4–1.5 ppm), piperazine ring protons (δ 3.0–3.6 ppm), and aromatic protons of the 3-bromophenyl group.

  • High-Performance Liquid Chromatography (HPLC):
    Used to assess purity, typically employing reverse-phase C18 columns with UV detection at 254 nm.

  • Mass Spectrometry (MS):
    Confirms molecular weight consistent with the formula $$C{15}H{21}BrN2O2$$ (approximate molecular weight ~350 g/mol).

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Boc Protection of Piperazine Piperazine, tert-butyl chloroformate, base 85–95 Low temperature, anhydrous conditions
Nucleophilic Substitution 3-bromopropyl bromide, base, reflux 70–85 Polar aprotic solvent, reflux conditions
Bromination of Phenylpiperazine NBS, catalyst, acetonitrile, 15–40 °C 75–90 Controlled bromination, phase transfer catalyst
Purification Recrystallization or chromatography >95 Ensures high purity for pharmaceutical use

Research Findings and Notes

  • The use of potassium tert-butoxide or sodium tert-amylate as bases in the initial alkylation steps improves reaction efficiency and yield.

  • Phase transfer catalysts such as tetra-n-butylammonium tetraphenylborate facilitate selective bromination of phenylpiperazine intermediates, reducing side reactions.

  • Maintaining anhydrous conditions during Boc protection is critical to prevent hydrolysis of the carbamate group.

  • Reaction temperature control during bromination and substitution steps is essential to achieve regioselectivity and high purity.

  • Industrial scale synthesis benefits from continuous flow technology and automated process control to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it a valuable component in the synthesis of various industrial products, including polymers and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, potentially modulating their activity. Additionally, the bromophenyl group may contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Key Observations :

  • Bromine and nitro groups favor cross-coupling but differ in electronic effects (bromo: σₚ = 0.86; nitro: σₚ = 1.27) .
  • Fluorine and trifluoromethyl groups improve metabolic stability and bioavailability .

Key Observations :

  • Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) are preferred for aryl halides .
  • CuI-mediated reactions are cost-effective for nitro-/amino-substituted aromatics .

Key Observations :

  • Bromophenyl derivatives exhibit superior gastric stability compared to fluorophenyl analogues .
  • Cyanopyridinyl and quinazolinyl derivatives show potent kinase inhibition .

Biological Activity

Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate, also known by its CAS number 57260-71-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C15H21BrN2O2
  • Molecular Weight : 341.249 g/mol
  • CAS Number : 57260-71-6

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Receptor Modulation : The compound has been shown to interact with various receptors, potentially influencing neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic processes, which can affect cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds related to piperazine derivatives can exhibit significant antitumor properties. For instance, studies have shown that piperazine-based compounds can induce apoptosis in cancer cells through various pathways, including the modulation of the PD-1/PD-L1 axis, which is crucial in immune evasion by tumors .

Antimicrobial Effects

The compound's structural similarity to known antimicrobial agents suggests potential activity against bacterial pathogens. A study highlighted that piperazine derivatives could demonstrate antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study 1: Antitumor Efficacy

In a study examining the effects of piperazine derivatives on cancer cell lines, this compound was tested for its ability to inhibit tumor growth. The results showed a dose-dependent reduction in cell viability in human cancer cell lines, indicating potential use as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of piperazine derivatives. The compound was tested against common bacterial strains, demonstrating significant antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

Safety and Toxicity Profile

While the biological activities are promising, safety assessments are essential. Preliminary toxicological evaluations suggest moderate toxicity levels at higher concentrations. The compound's safety profile requires further investigation through comprehensive preclinical studies.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate?

The compound is typically synthesized via multi-step procedures involving coupling reactions. For example, a palladium-catalyzed cross-coupling reaction between tert-butyl piperazine-1-carboxylate derivatives and brominated aryl halides (e.g., 3-bromophenyl boronic acid) under Suzuki-Miyaura conditions can yield the target compound. Purification often employs automated flash column chromatography with gradients like 5–20% ethyl acetate in dichloromethane . Alternative routes include reductive amination or nucleophilic substitution on pre-functionalized piperazine cores .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity, with signals for the tert-butyl group (~1.38 ppm), piperazine protons (3.1–3.5 ppm), and aromatic protons (6.8–7.4 ppm) .
  • Mass spectrometry (LCMS) : Molecular ion peaks ([M+H]+^+) are observed at m/z ≈ 368–370, consistent with the bromine isotope pattern .
  • X-ray crystallography : Single-crystal studies reveal conformational details, such as twisted or linear geometries depending on substituents, validated via Hirshfeld surface analysis .

Q. What common reactions does this compound undergo in medicinal chemistry workflows?

The bromophenyl group enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for derivatization. The tert-butyl carbamate (Boc) group can be deprotected under acidic conditions (e.g., TFA/DCM) to generate free piperazines for further functionalization. Reduction of the carbamate or substitution at the piperazine nitrogen are also reported .

Advanced Research Questions

Q. How can researchers optimize synthesis yields and purity for scale-up?

Critical factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligand optimization improve coupling efficiency .
  • Temperature control : Reactions at 50–80°C in ethanol or THF enhance reproducibility .
  • Purification : Automated flash chromatography with silica gel or reverse-phase HPLC resolves byproducts (e.g., dehalogenated side products) .
    Yield discrepancies (e.g., 70–98%) may arise from residual moisture or incomplete Boc deprotection, requiring strict anhydrous conditions .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?

Discrepancies between X-ray structures (e.g., bond angles) and NMR-derived conformers often stem from dynamic equilibria in solution. For example, piperazine rings may adopt chair or boat conformations in crystals but interconvert rapidly in solution. Hybrid approaches, such as DFT calculations paired with NOESY NMR, can reconcile these differences .

Q. What advanced applications exist for this compound in drug discovery?

  • Kinase inhibition : Derivatives with sulfonamide or acetylene substituents show activity as Bruton’s tyrosine kinase (BTK) inhibitors .
  • Enzyme targeting : Analogues act as prolyl hydroxylase inhibitors, modulating hypoxia-inducible factors (HIFs) for oncology applications .
  • Antimicrobial agents : Hydrazide derivatives exhibit moderate antifungal and antibacterial activity, linked to disruption of membrane integrity .

Q. What methodologies validate intermolecular interactions in solid-state studies?

Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···O, N–H···N) in crystals. Fingerprint plots differentiate hydrogen bonding (sharp spikes) from van der Waals contacts (diffuse regions). Synchrotron X-ray diffraction enhances resolution for weak interactions .

Q. How can computational modeling guide derivatization strategies?

  • Docking studies : Predict binding poses to targets like dopamine D2 receptors using AutoDock or Schrödinger .
  • MD simulations : Assess stability of piperazine-containing ligands in aqueous or lipid bilayers (e.g., GROMACS) .
  • ADMET prediction : Tools like SwissADME evaluate solubility and bioavailability risks for brominated aryl groups .

Methodological Notes

  • Safety : Handle brominated intermediates with PPE due to acute toxicity (GHS Category 4) .
  • Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) and confirm purity via HPLC (>95%) .
  • Contradictions : Varied reaction yields (e.g., 43–98%) highlight the need for condition-specific optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate
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Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

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